Delta-2-Cefteram Pivoxil

概要

説明

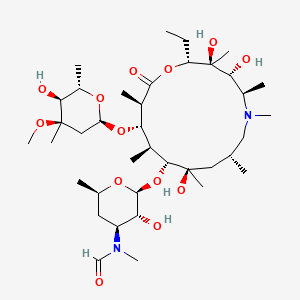

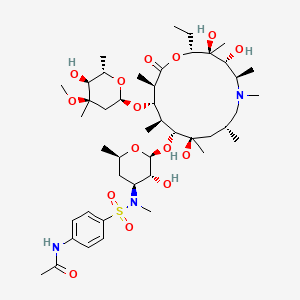

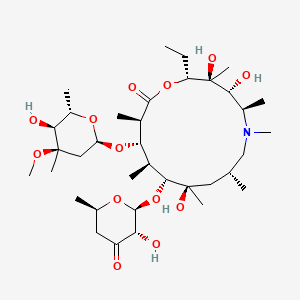

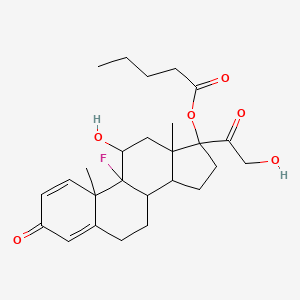

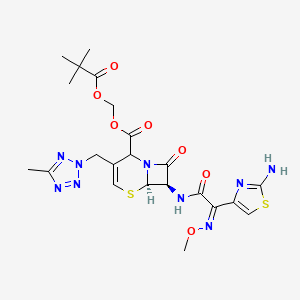

Delta-2-Cefteram Pivoxil is a minor metabolite of Cefteram Pivoxil, a third-generation oral cephalosporin . It is used as an antibiotic and has a broad spectrum of antibacterial activity .

Molecular Structure Analysis

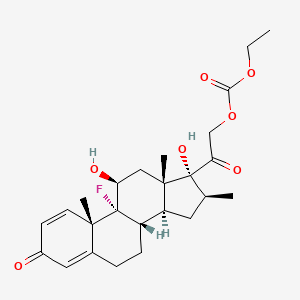

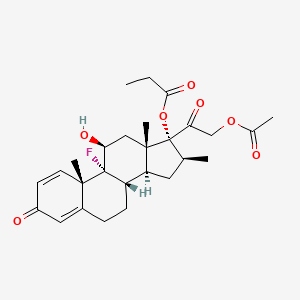

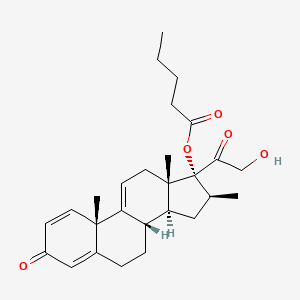

The molecular formula of this compound is C22H27N9O7S2, and its molecular weight is 593.64 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 593.64 and a molecular formula of C22H27N9O7S2 .科学的研究の応用

Pharmacokinetics and Clinical Evaluation

- Development in Pharmacokinetics : Cefteram pivoxil, an oral third-generation cephalosporin, has a broad antibacterial spectrum and high stability against beta-lactamases. It has shown little resistance against most common pathogenic bacteria. Its development in pharmacokinetics and clinical evaluation provides a basis for rational drug use (G. Hui, 2011).

Clinical Studies in Various Fields

- Otorhinolaryngology : Clinical efficacy in otorhinolaryngological infections was evaluated, showing high rates of positive response and eradication of bacterial strains (Taguchi Kiichiro et al., 1991).

- Pediatrics : Studies in pediatrics indicated high clinical efficacy with no observed side effects or abnormal laboratory findings, demonstrating its effectiveness in treating various infections in children (M. Yokoyama et al., 1989).

In Vitro Activity

- Activity Against Gram-Negative Bacteria : An in vitro study showed that Cefteram, the active form of Cefteram pivoxil, was highly effective against enteropathogenic Enterobacteriaceae and Vibrionaceae, though less so against nonfermentative rods (P. Hohl et al., 1989).

Impurity Profiling and Quality Control

- Impurity Profiling Using FT-ICR MS : A study conducted impurity profiling of Cefteram pivoxil using Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS). This research is vital for the quality control and stability study of Cefteram pivoxil, identifying a total of 20 related substances, including 6 process-related substances and 14 degradation products (Yiqiang Yue et al., 2020).

Pharmacokinetic Comparisons

- Bioavailability Study : Research comparing powder suspension and tablet formulations of Cefteram pivoxil in healthy Chinese adult male volunteers showed that both formulations were bioequivalent in terms of rate and extent of absorption, and were well-tolerated (Jian-jun Zou et al., 2008).

Safety and Hazards

Delta-2-Cefteram Pivoxil may cause an allergic skin reaction and allergy or asthma symptoms if inhaled. It is also suspected of damaging fertility or the unborn child . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure .

将来の方向性

作用機序

Target of Action

Delta-2-Cefteram Pivoxil, a semisynthetic cephalosporin, primarily targets penicillin-binding proteins (PBPs) . PBPs play a crucial role in bacterial cell wall synthesis, making them an effective target for antibiotics like this compound .

Mode of Action

This compound exerts its bactericidal activity by strongly binding to PBPs , specifically PBP 3, 1A, and 1Bs . This binding inhibits bacterial cell wall synthesis, leading to the death of the bacteria .

Biochemical Pathways

It is known that the drug interferes with the final stage of bacterial cell wall synthesis by inhibiting the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall . This disruption in the cell wall integrity leads to cell lysis and death .

Pharmacokinetics

This compound is an oral cephalosporin that is formulated for oral administration as a prodrug ester Studies on similar cephalosporins suggest that these drugs are well absorbed from the gastrointestinal tract and widely distributed throughout the body . They are typically eliminated through the kidneys .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By binding to PBPs and disrupting cell wall synthesis, the drug causes bacterial cell lysis and death . This makes it effective against a variety of bacterial infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamase-producing bacteria can affect the drug’s efficacy . Furthermore, the drug’s use in areas with a high incidence of penicillin-resistant S. Pneumoniae may be limited . More research is needed to fully understand how different environmental factors influence the action of this compound.

生化学分析

Biochemical Properties

Delta-2-Cefteram Pivoxil plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly the Penicillin-Binding Proteins (PBPs), which are essential for bacterial cell wall synthesis . The interaction between this compound and PBPs inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .

Cellular Effects

This compound impacts various types of cells and cellular processes. It influences cell function by disrupting the bacterial cell wall synthesis, leading to cell lysis and death . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism, primarily in bacterial cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with PBPs . By binding to these proteins, it inhibits the enzyme transpeptidase, preventing the cross-linking of peptidoglycan chains during the synthesis of bacterial cell walls . This inhibition leads to cell wall weakening, eventual rupture, and bacterial cell death .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound demonstrates consistent antibacterial activity . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In a study involving healthy dogs, different doses of this compound were administered, and it was observed that the drug exhibited a dose-dependent pharmacokinetic profile

Metabolic Pathways

This compound is involved in specific metabolic pathways. After oral administration, it is absorbed in the gastrointestinal tract and rapidly hydrolyzed by esterases to its active form . Detailed information about the enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is currently limited.

Transport and Distribution

This compound is transported and distributed within cells and tissues. After absorption, it is primarily eliminated via the kidneys . Detailed information about any transporters or binding proteins it interacts with, or its effects on localization or accumulation, is currently limited.

特性

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h7-8,14-15,18H,6,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,15?,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSIJKGBMZQPQF-QWIQBTIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(N=N1)CC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N9O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。